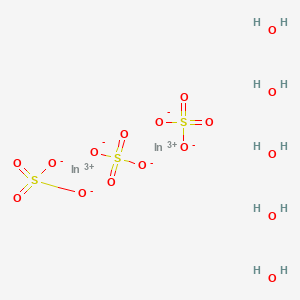
Indium(III) sulfate pentahydrate
説明
Indium(III) sulfate pentahydrate (In₂(SO₄)₃·5H₂O) is a hydrated sulfate salt of indium. It is classified as a sesquisulfate, where the sulfate-to-metal ratio is 3:2 . The compound can be synthesized by reacting indium, its oxide (In₂O₃), or carbonate (In₂(CO₃)₃) with concentrated sulfuric acid under excess acidic conditions to avoid the formation of insoluble basic salts .
特性
CAS番号 |
17069-79-3 |
|---|---|
分子式 |
H10In2O17S3 |
分子量 |
607.879 |
IUPAC名 |
indium(3+);trisulfate;pentahydrate |
InChI |
InChI=1S/2In.3H2O4S.5H2O/c;;3*1-5(2,3)4;;;;;/h;;3*(H2,1,2,3,4);5*1H2/q2*+3;;;;;;;;/p-6 |
InChIキー |
SPZNTTZIWSKLBF-UHFFFAOYSA-H |
SMILES |
O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] |
同義語 |
INDIUM(III) SULFATE PENTAHYDRATE |
製品の起源 |
United States |
類似化合物との比較
Structural Properties
The pentahydrate exhibits an octahedral coordination geometry around the indium(III) ion. Key bond lengths include In–S distances of 3.2 Å and In–O (water) distances of 2.16 Å . Hydrogen bonding between equatorial water molecules and sulfate oxygen atoms stabilizes the structure. At high pH, indium hydrolyzes to In(OH)₃, precipitating out of solution .
Physical and Chemical Properties
- Molecular weight : 607.9 g/mol
- Density : 3.44 g/cm³
- Solubility : 5% in water at 25°C
- Hydration states: Anhydrous (In₂(SO₄)₃), pentahydrate, and nonahydrate (In₂(SO₄)₃·9H₂O) forms are known .
Comparison with Other Metal Sulfate Pentahydrates
Table 1: Properties of Metal Sulfate Pentahydrates
Key Differences :
- Solubility : Scandium(III) sulfate pentahydrate exhibits significantly higher solubility (54.6 g/100 mL) compared to indium(III) sulfate (5%) and copper(II) sulfate (31.6 g/100 mL).
- Coordination Geometry : Indium(III) adopts an octahedral geometry, while copper(II) in CuSO₄·5H₂O has a distorted square-planar coordination with Jahn-Teller effects .
- Synthesis : Indium(III) sulfate requires excess sulfuric acid to prevent basic salt formation, unlike copper(II) sulfate, which forms readily from copper oxide and sulfuric acid .
Comparison with Other Indium Salts
Table 2: Indium Salts with Different Anions
Key Differences :
- Hydration States : Indium(III) perchlorate forms an octahydrate, while the chloride exists as a tetrahydrate. The sulfate pentahydrate is intermediate in hydration.
- Reactivity: Indium(III) chloride is a mild Lewis acid used in organic synthesis, whereas indium(III) sulfate is less reactive and primarily utilized in inorganic material synthesis .
Comparison with Other Hydrated Sulfates
Table 3: Hydrated Sulfates of Transition Metals
Key Differences :
- Thermal Stability : Indium(III) sulfate pentahydrate decomposes to anhydrous In₂(SO₄)₃ at 450–500°C, whereas potassium ferrioxalate decomposes upon heating due to oxalate ligand instability .
- Sensitivity : Potassium ferrioxalate is photosensitive, unlike indium(III) sulfate, which is stable under ambient conditions .
Q & A
Q. How is Indium(III) sulfate pentahydrate synthesized in laboratory settings?
this compound is synthesized by dissolving indium(III) oxide in hot concentrated sulfuric acid. The solution is slowly evaporated at ~50°C, and crystals are washed with glacial acetic acid to remove excess acid. Prolonged heating at 450–500°C for 6 hours yields the anhydrous form, while heating under nitrogen at higher temperatures produces indium oxide sulfate. Neutral aqueous solutions may form basic sulfates upon evaporation .
Q. What are the recommended methods for characterizing the purity and structure of this compound?
Key techniques include:
- X-ray diffraction (XRD) : To confirm crystal structure and hydration state.
- Thermogravimetric analysis (TGA) : To study dehydration behavior (e.g., mass loss at 500°C indicates conversion to anhydrous form) .
- FTIR spectroscopy : To identify sulfate group vibrations (e.g., ν(S-O) at ~1100 cm⁻¹) and hydrogen bonding in the hydrate structure .
- Inductively coupled plasma mass spectrometry (ICP-MS) : For quantifying indium content and detecting impurities .
Q. How does the hydration state affect the physicochemical properties of Indium(III) sulfate?
The pentahydrate form (In₂(SO₄)₃·5H₂O) exhibits distinct solubility (~5% in water at 25°C) and hygroscopicity compared to the anhydrous form. Hydration stabilizes the sulfate structure via hydrogen bonding between water molecules and sulfate oxygens. Dehydration at 500°C results in a hygroscopic anhydrous powder, while further heating under inert gas forms oxide sulfates .
Advanced Research Questions
Q. What computational methods are employed to study the structural configuration of this compound?
Density Functional Theory (DFT) with the B3LYP hybrid functional and def2 basis sets is used to model the octahedral coordination of indium in the pentahydrate. Key findings include:
Q. How can researchers resolve contradictions in thermal decomposition data for Indium(III) sulfate hydrates?
Discrepancies in decomposition pathways (e.g., formation of oxide sulfates vs. basic salts) arise from variations in heating rate, atmosphere, and initial hydration state. Methodological recommendations:
Q. What are the mechanisms underlying the interaction between this compound and adsorption surfaces in environmental applications?
Theoretical studies suggest that adsorption involves:
- Hydrogen bonding : Between sulfate/water ligands and surface hydroxyl groups.
- pH-dependent speciation : At low pH, In³⁺ remains hydrated; at high pH, In(OH)₃ precipitates.
- Surface complexation : Indium binds to silanol groups on silica-based adsorbents via ligand exchange. Computational models using crystallographic data (COD) validate these interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


